Tris(glycinato)iron(III) Tris(glycinato)iron(III)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17628128
InChI: InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3
SMILES:
Molecular Formula: C6H9FeN3O6
Molecular Weight: 275.00 g/mol

Tris(glycinato)iron(III)

CAS No.:

Cat. No.: VC17628128

Molecular Formula: C6H9FeN3O6

Molecular Weight: 275.00 g/mol

* For research use only. Not for human or veterinary use.

Tris(glycinato)iron(III) -

Specification

Molecular Formula C6H9FeN3O6
Molecular Weight 275.00 g/mol
IUPAC Name 2-azanidylacetate;iron(6+)
Standard InChI InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3
Standard InChI Key BKERZOLTDSOAHY-UHFFFAOYSA-K
Canonical SMILES C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6]

Introduction

Molecular and Structural Characteristics

Tris(glycinato)iron(III) (IUPAC name: 2-azanidylacetate;iron(6+)) has the molecular formula C₆H₉FeN₃O₆ and a molecular weight of 275.00 g/mol. The glycinato ligand, derived from glycine, coordinates to the central iron(III) ion via its amino and carboxylate groups, forming a bidentate chelate. This results in an octahedral geometry around the iron center, with three glycinato ligands each occupying two coordination sites.

Table 1: Key Molecular Properties of Tris(glycinato)iron(III)

PropertyValue
Molecular FormulaC₆H₉FeN₃O₆
Molecular Weight275.00 g/mol
Coordination GeometryOctahedral
IUPAC Name2-azanidylacetate;iron(6+)
PubChem CID139035540

Synthesis and Optimization

The synthesis involves reacting iron(III) salts (e.g., FeCl₃ or Fe(NO₃)₃) with glycine in aqueous medium. Critical parameters include:

  • pH: Optimal ligand coordination occurs near neutral pH (6.5–7.5), where glycine exists predominantly as the zwitterion.

  • Temperature: Reactions are typically conducted at 60–80°C to enhance kinetics without degrading ligands.

  • Molar Ratios: A 1:3 molar ratio of Fe³⁺ to glycine ensures complete complexation.

Comparative studies with other iron(III) complexes (e.g., Tris(acetylacetonato)iron(III)) reveal that glycinato ligands offer superior aqueous stability, making the compound suitable for biological applications .

Challenges and Future Research

Despite its promise, several gaps hinder practical adoption:

  • Stability in Physiological Conditions: Competitive ligand displacement by biomolecules (e.g., albumin) may reduce efficacy .

  • Scalable Synthesis: Current methods yield laboratory-scale quantities; industrial production requires optimization.

  • Toxicological Profiles: Long-term biosafety studies are absent.

Proposed research directions include:

  • Structural Modification: Introducing substituents to glycine to enhance stability.

  • Hybrid Materials: Embedding the complex in polymers for controlled release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator